o-トルイル酸-13C2

概要

説明

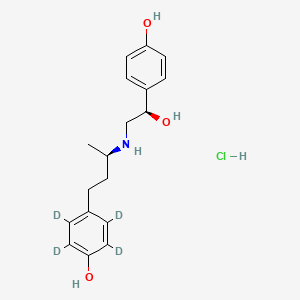

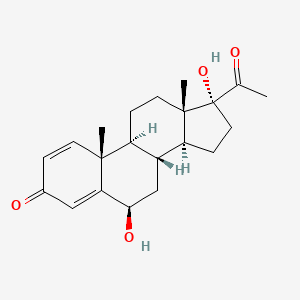

O-Toluic Acid-13C2, also known as 2-Methylbenzoic Acid-13C2, is an isotopically labeled compound derived from o-Toluic acid . It is an aromatic carboxylic acid with the formula (CH3)C6H4(COOH) .

Synthesis Analysis

O-Toluic Acid-13C2 can be synthesized through the nitration of toluene followed by oxidation. The 13C isotope labeled compound can be prepared by using 13C-labeled starting materials.Molecular Structure Analysis

The molecular formula of o-Toluic Acid-13C2 is C613C2H8O2 . The InChI key is ZWLPBLYKEWSWPD-UHFFFAOYSA-N .

Chemical Reactions Analysis

O-Toluic acid can be dinitrated with mixed acid (sulfuric acid and nitric acid) to give 3,5-dinitro-2-methylbenzoic acid .Physical And Chemical Properties Analysis

O-Toluic Acid-13C2 has a molecular weight of 138.13 . The physical and chemical properties of its parent compound, o-Toluic acid, include a density of 1.06 g/cm3, a melting point of 104 to 105 °C, and a boiling point of 259 °C .科学的研究の応用

連続フローニトロ化

o-トルイル酸-13C2は、医薬品や農薬において重要な用途を持つ化合物である3,5-ジニトロ-2-メチル安息香酸を生成するニトロ化プロセスで使用されます . 連続フロー技術は、優れた熱伝達と反応パラメータの精密な制御を提供することにより、ニトロ化プロセスの安全性と効率を向上させます .

代謝研究における同位体トレーシング

炭素-13同位体の組み込みにより、o-トルイル酸の生物系における代謝運命を追跡することができます。 これは、食事や薬物治療など、さまざまな要因が代謝に及ぼす影響を研究する際に特に役立ちます.

プロテオミクス

タンパク質の研究に焦点を当てたプロテオミクスの分野では、o-トルイル酸-13C2を使用してタンパク質の相互作用と機能を調査できます。 炭素-13同位体は、細胞内のタンパク質ダイナミクスを特定および理解するのに役立つマーカーとして機能します.

抗原虫剤の合成

o-トルイル酸-13C2は、家禽飼育で使用される抗原虫剤であるジニトールミドの合成における前駆体として役立ちます。 ジニトールミドは、その低毒性、安定性、低コスト、およびコクシジウムに対する有効性で評価されています .

反応速度論的研究

o-トルイル酸を含む化学反応の固有反応速度論は、o-トルイル酸-13C2を使用して研究できます。 これは、反応条件の最適化と、バッチ試験から連続フローシステムへのプロセスのスケールアップに役立ちます .

同位体存在比分析

o-トルイル酸異性体における炭素、水素、酸素の同位体存在比を決定する研究は、o-トルイル酸-13C2によって促進されます。 これらの比率の変化は、これらの化合物に影響を与える環境および生物学的プロセスに関する洞察を提供できます .

作用機序

Target of Action

o-Toluic Acid-13C2, also known as 2-Methylbenzoic Acid-13C2, is a biochemical used in proteomics research It’s known that o-toluic acid, the non-isotopic form of this compound, is an aromatic carboxylic acid . Carboxylic acids are known to interact with various biological targets, including enzymes and receptors, influencing their function.

Biochemical Pathways

Carboxylic acids are involved in numerous biochemical pathways, including energy metabolism and synthesis of other bioactive compounds .

Safety and Hazards

特性

IUPAC Name |

2-(113C)methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c1-6-4-2-3-5-7(6)8(9)10/h2-5H,1H3,(H,9,10)/i1+1,8+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWLPBLYKEWSWPD-AXZPNSSOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3]C1=CC=CC=C1[13C](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Ethyl-4,5,6,7-tetrahydrothieno[3,4-c]pyridine-1,3-diamine](/img/structure/B585142.png)

![6-Oxa-3-azatricyclo[5.2.1.03,8]deca-1(10),4,7-triene](/img/structure/B585143.png)

![Cyclopentanemethanethiol, 1-[(ethylthio)methyl]- (9CI)](/img/no-structure.png)

![(3R,5R)-3-[2-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]ethenyl]-5-hydroxycyclohexan-1-one](/img/structure/B585148.png)